2-Amino-5-iodoindan hydrochloride
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Description
2-Amino-5-iodoindan hydrochloride, also known as 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride, is a chemical compound with the molecular formula C9H11ClIN . It is also referred to as 5-IAI .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 nitrogen atom . The average mass is 259.087 Da and the monoisotopic mass is 258.985779 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a boiling point of 299.2±40.0 °C at 760 mmHg, and a flash point of 134.8±27.3 °C .Scientific Research Applications
Pharmacological and Toxicological Profiles
Synthesis and Structural Analysis
The synthesis of 2-Amino-5-iodoindan hydrochloride involves multiple steps, showcasing the chemical stability and reactivity of hydroxy-1-aminoindans and their derivatives. The process demonstrates the compound's potential for further chemical modifications, which could enhance its pharmacological properties or facilitate the development of novel compounds with improved therapeutic profiles. The structural analysis further provides insights into the compound's interaction with biological targets, which is crucial for understanding its effects and potential applications in drug development (Herzig et al., 2006).
properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPCULLKBZKNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)I)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348113 |
Source
|
Record name | 5-Iodo-2-aminoindan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782044-60-3 |
Source
|
Record name | 5-Iodo-2-aminoindan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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